molecular formula C28H34ClNO7 B4300369 DIMETHYL 1-[2-(1-ADAMANTYLOXY)ETHYL]-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE

DIMETHYL 1-[2-(1-ADAMANTYLOXY)ETHYL]-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE

Cat. No.: B4300369
M. Wt: 532.0 g/mol
InChI Key: IJNOUPRQNVGBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an adamantyloxy group, a dihydropyridine ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 1-[2-(1-ADAMANTYLOXY)ETHYL]-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the adamantyloxyethyl intermediate, followed by its coupling with a dihydropyridine precursor. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated derivatives.

Scientific Research Applications

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DIMETHYL 1-[2-(1-ADAMANTYLOXY)ETHYL]-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives and adamantane-containing molecules. Examples are:

  • Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
  • 1-Adamantylamine derivatives

Uniqueness

What sets DIMETHYL 1-[2-(1-ADAMANTYLOXY)ETHYL]-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE apart is its unique combination of functional groups and structural features

Properties

IUPAC Name

dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34ClNO7/c1-34-23-10-19(9-22(29)25(23)31)24-20(26(32)35-2)14-30(15-21(24)27(33)36-3)4-5-37-28-11-16-6-17(12-28)8-18(7-16)13-28/h9-10,14-18,24,31H,4-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNOUPRQNVGBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CCOC34CC5CC(C3)CC(C5)C4)C(=O)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIMETHYL 1-[2-(1-ADAMANTYLOXY)ETHYL]-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
Reactant of Route 2
DIMETHYL 1-[2-(1-ADAMANTYLOXY)ETHYL]-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
DIMETHYL 1-[2-(1-ADAMANTYLOXY)ETHYL]-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
Reactant of Route 4
DIMETHYL 1-[2-(1-ADAMANTYLOXY)ETHYL]-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
Reactant of Route 5
DIMETHYL 1-[2-(1-ADAMANTYLOXY)ETHYL]-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
Reactant of Route 6
DIMETHYL 1-[2-(1-ADAMANTYLOXY)ETHYL]-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE

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